molecular formula C15H10Cl2N2OS B11214811 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11214811
M. Wt: 337.2 g/mol
InChI Key: MKWDMEAKWLDZQR-UHFFFAOYSA-N
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Description

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chlorine and sulfanylidene groups. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2-chlorobenzyl chloride in the presence of a base, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of chlorine and sulfanylidene substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

IUPAC Name

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2OS/c16-10-5-6-11-13(7-10)18-15(21)19(14(11)20)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21)

InChI Key

MKWDMEAKWLDZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl

Origin of Product

United States

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